1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride
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Overview
Description
1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H5ClN2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride typically involves the chlorination of oxazole derivatives followed by amination. One common method involves the reaction of 4-chloro-1,2-oxazole with methanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-1,3-oxazol-4-yl)methanamine hydrochloride
- (2-Chloropyridin-4-yl)methanamine hydrochloride
Uniqueness
1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
2731007-95-5 |
---|---|
Molecular Formula |
C4H6Cl2N2O |
Molecular Weight |
169 |
Purity |
95 |
Origin of Product |
United States |
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